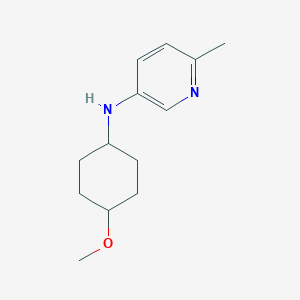![molecular formula C15H23NO3S B6631467 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine is a chemical compound that belongs to the class of psychoactive substances known as empathogens. It is also commonly referred to as 4-Methylmethcathinone (4-MMC) or Mephedrone. This compound has been the subject of extensive scientific research due to its ability to produce euphoria, stimulation, and empathogenic effects, similar to those of other stimulants such as amphetamines and cocaine.
Wirkmechanismus
The exact mechanism of action of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine is not fully understood. However, it is believed to exert its effects by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. This leads to increased feelings of euphoria, stimulation, and empathy. Additionally, this compound has been shown to inhibit the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulants such as amphetamines and cocaine. This compound produces feelings of euphoria, stimulation, and empathy, as well as increased heart rate, blood pressure, and body temperature. Additionally, this compound has been shown to produce mild to moderate levels of dependence and withdrawal symptoms in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine in laboratory experiments is its relatively simple synthesis method. This makes it easy to produce and study in a laboratory setting. Additionally, the effects of this compound are similar to those of other stimulants, making it a useful compound for studying the mechanisms of action of these types of drugs. However, one limitation of using this compound in laboratory experiments is its potential for dependence and withdrawal symptoms, which could complicate long-term studies.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine. One potential area of research is its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body. Finally, more research is needed to determine the long-term effects of this compound use and its potential for dependence and addiction.
Synthesemethoden
The synthesis of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine involves the reaction of 4-methylpropiophenone with methcathinone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to produce antidepressant and anxiolytic effects in animal models, making it a potential candidate for the treatment of mood disorders such as depression and anxiety. Additionally, this compound has been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-19-14-7-5-13(6-8-14)16-11-12-3-9-15(10-4-12)20(2,17)18/h3-4,9-10,13-14,16H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFJBVCLKXXERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NCC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

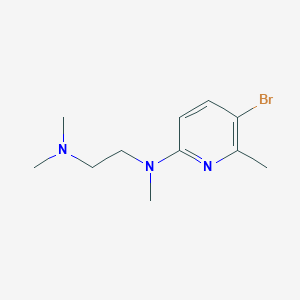
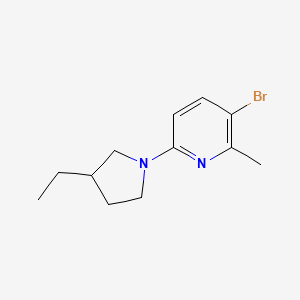

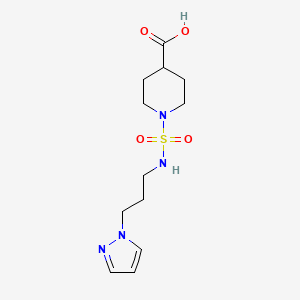
![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)
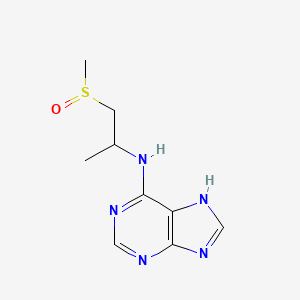




![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)

